molecular formula C16H20N2O4 B1276791 (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid CAS No. 269726-86-5

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Cat. No. B1276791
M. Wt: 304.34 g/mol
InChI Key: UXSGGQWSQPYJTQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, also known as (R)-3-Boc-4-CNPAB, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a member of the carboxylic acid family and is composed of an R group, a tert-butoxycarbonyl group, an amine group, and a 4-cyanophenyl group. It has been studied for its use in the synthesis of new compounds, its potential biochemical and physiological effects, and its potential applications in scientific research.

Scientific Research Applications

Asymmetric Hydrogenation in Pharmacophore Preparation

The asymmetric hydrogenation of enamine esters, including compounds like (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, has been applied in the synthesis of beta-amino acid pharmacophores. This process involves chiral ferrocenyl ligands and yields high enantiomeric excess, indicating its utility in preparing stereoselective compounds for pharmacological purposes (Kubryk & Hansen, 2006).

Enantioselective Synthesis of Neuroexcitant Analogs

This compound has been used in the enantioselective synthesis of analogs of neuroexcitants, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of the neuroexcitant AMPA. The synthesis process involves coupling with various intermediates to achieve enantiomerically pure products, demonstrating the compound's role in synthesizing complex molecules relevant to neuroscience (Pajouhesh et al., 2000).

Synthesis of Unsaturated β-Amino Acid Derivatives

Lithium (α-methylbenzyl)allylamide has been used for the asymmetric synthesis of unsaturated β-amino acid derivatives, including (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid. This process highlights the compound's role in creating structurally complex and functionally diverse amino acids, which are crucial in various chemical and biological applications (Davies, Fenwick, & Ichihara, 1997).

Intermediate in Vitamin Synthesis

This compound has been synthesized as a key intermediate in the production of the natural product Biotin, a vital water-soluble vitamin. It plays a role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Collagen Cross-Link Synthesis

An efficient synthesis method for this compound has been described as part of the process of preparing collagen cross-links, such as pyridinoline and deoxypyridinoline. These cross-links are crucial in understanding and manipulating the physical properties of collagen, a major component of connective tissues (Adamczyk, Johnson, & Reddy, 1999).

N-tert-Butoxycarbonylation of Amines

This compound has been involved in the N-tert-butoxycarbonylation of amines, demonstrating its utility in synthesizing N-Boc-protected amino acids. These compounds are essential in peptide synthesis due to their resistance to racemization and their role in facilitating complex synthetic pathways (Heydari et al., 2007).

properties

IUPAC Name

(3R)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGGQWSQPYJTQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150305
Record name (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

CAS RN

269726-86-5
Record name (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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